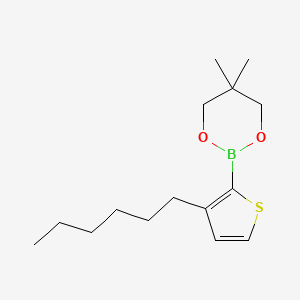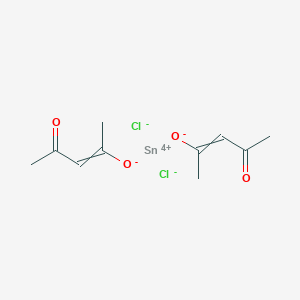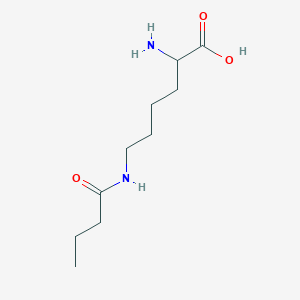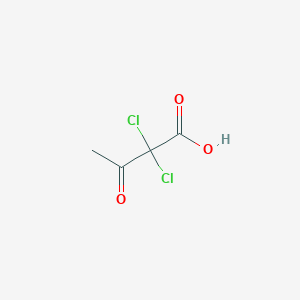![molecular formula C10H8BrF4NO B12515432 N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 676095-54-8](/img/structure/B12515432.png)
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, as well as a trifluoromethyl group on the propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide typically involves the reaction of 3-bromo-4-fluorobenzylamine with 3,3,3-trifluoropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromo and fluoro substituents can also influence the compound’s reactivity and stability, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-Bromo-4-fluorophenyl)methyl]acetamide
- N-[(3-Bromo-4-fluorophenyl)methyl]benzamide
- N-[(3-Bromo-4-fluorophenyl)methyl]butanamide
Uniqueness
N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug design.
Propriétés
Numéro CAS |
676095-54-8 |
|---|---|
Formule moléculaire |
C10H8BrF4NO |
Poids moléculaire |
314.07 g/mol |
Nom IUPAC |
N-[(3-bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C10H8BrF4NO/c11-7-3-6(1-2-8(7)12)5-16-9(17)4-10(13,14)15/h1-3H,4-5H2,(H,16,17) |
Clé InChI |
RVHYJHMFSNWGDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC(=O)CC(F)(F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)


![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)




![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
